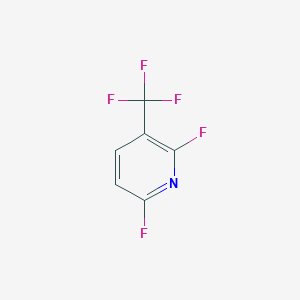

2,6-Difluoro-3-(trifluoromethyl)pyridine

描述

Significance of Fluorine and Trifluoromethyl Groups in Heterocyclic Chemistry

The strategic placement of fluorine (F) and trifluoromethyl (CF₃) groups on a heterocyclic ring, such as pyridine (B92270), can profoundly alter a molecule's biological and physical properties. The trifluoromethyl group is a prevalent feature in many pharmaceuticals and advanced organic materials. The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of molecules containing these groups.

Introducing these groups can modulate several key parameters:

Lipophilicity: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems.

Metabolic Stability: The strength of the carbon-fluorine bond often protects the molecule from metabolic degradation by enzymes in the body, which can increase the drug's half-life. researchgate.net

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger and more specific interactions with biological targets like proteins and enzymes. researchoutreach.org

The trifluoromethyl group, in particular, is often used as a bioisostere for chlorine or methyl groups to adjust steric and electronic properties. chemicalbook.com This strategic replacement can protect a reactive methyl group from metabolic oxidation or fine-tune the acidity or basicity of nearby functional groups. researchgate.netchemicalbook.com

| Property Modified | Effect of Fluorine (F) | Effect of Trifluoromethyl (CF₃) |

| Metabolic Stability | Increases due to high C-F bond strength | Significantly increases metabolic stability |

| Lipophilicity | Generally increases | Increases lipophilicity (Hansch π value of +0.88) |

| Acidity/Basicity | Can modulate pKa of nearby functional groups | Strong electron-withdrawing effect lowers basicity |

| Binding Interactions | Can form hydrogen bonds and other non-covalent interactions | Alters electronic profile for enhanced receptor binding |

Broad Applications of Trifluoromethylpyridines and Difluoropyridines in Life Sciences and Advanced Materials

Fluorinated pyridines are crucial intermediates and structural motifs in a wide array of commercially important products.

In Life Sciences:

Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are extensively used to protect crops from pests. nih.gov More than 20 TFMP-containing agrochemicals have been developed, including herbicides, insecticides, and fungicides. nih.gov For example, fluazifop-butyl (B166162) was the first herbicide to feature a TFMP substructure, and compounds like flonicamid (B1672840) and sulfoxaflor (B1682526) are important insecticides. researchoutreach.org The pyridine ring combined with the trifluoromethyl group can lead to novel biological activity and favorable toxicity profiles compared to non-fluorinated analogues. nih.gov

Pharmaceuticals: Numerous pharmaceutical products and clinical candidates contain the trifluoromethylpyridine moiety. nih.gov The structural features of these compounds are valued for their ability to enhance therapeutic efficacy. For example, the HIV protease inhibitor Tipranavir contains a TFMP moiety, which contributes to its high antiviral activity. researchgate.net

In Advanced Materials:

Polymers: Difluoropyridines are used as monomers in the synthesis of high-performance polymers like poly(pyridine ether)s. chemicalbook.com The inclusion of fluorine in the polymer backbone can bestow desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Organic Electronics: Highly fluorinated pyridine derivatives are investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). Their electronic properties make them suitable candidates for use as emitters or host materials.

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOSKGHWFHZLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482806 | |

| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-98-8 | |

| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2,6 Difluoro 3 Trifluoromethyl Pyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, proceeding via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the ring's aromaticity.

The reactivity of the pyridine ring in 2,6-difluoro-3-(trifluoromethyl)pyridine towards SNAr is significantly enhanced by its substituents. The pyridine nitrogen atom inherently polarizes the ring, creating electron-deficient (electrophilic) carbon atoms at the ortho (C2, C6) and para (C4) positions. This effect is powerfully amplified by the presence of two fluorine atoms and a trifluoromethyl (CF₃) group.

Both fluorine and the CF₃ group are potent electron-withdrawing groups due to their high electronegativity (inductive effect) and, in the case of CF₃, the absence of any significant electron-donating resonance effect. Their combined influence drastically lowers the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles. This activation is crucial, as unsubstituted pyridine is generally resistant to nucleophilic attack. The electron-withdrawing substituents also serve to stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the first, typically rate-determining, step. rsc.orgchemrxiv.org Fluorine is an excellent leaving group in SNAr reactions, further facilitating the substitution process.

In 3-substituted 2,6-dihalopyridines, the position of the initial nucleophilic attack (either C2 or C6) is a critical aspect of their reactivity. Research on analogous 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) has demonstrated a strong regiochemical preference. Studies show that nucleophilic attack occurs preferentially at the C6 position, which is para to the trifluoromethyl group. researchgate.net

This selectivity is attributed to a combination of steric and electronic factors. The trifluoromethyl group at the C3 position exerts a significant steric hindrance on the adjacent C2 position, making the C6 position more accessible to incoming nucleophiles. researchgate.netresearchgate.net Electronically, the powerful electron-withdrawing nature of the CF₃ group strongly activates the para position (C6), making it highly electrophilic. The reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, for instance, yields the 6-substituted product with a regioselectivity greater than 98:2. researchgate.net This strong directing effect is a key feature in the synthetic utility of this class of compounds.

| 3-Substituent (R) | Nucleophile | Solvent | Major Isomer Formed | Ratio (C6-substituted : C2-substituted) |

|---|---|---|---|---|

| -CF₃ | N-Benzylmethylamine | Acetonitrile | 6-(N-Benzyl-N-methyl)amino | >98 : <2 |

| -CN | 1-Methylpiperazine | Acetonitrile | 6-(4-Methylpiperazin-1-yl) | ~9 : 1 |

| -COOCH₃ | 1-Methylpiperazine | Acetonitrile | 2-(4-Methylpiperazin-1-yl) | ~1 : 9 |

| -CONH₂ | 1-Methylpiperazine | Acetonitrile | 2-(4-Methylpiperazin-1-yl) | ~1 : 9 |

Further Functionalization and Derivatization Reactions

Beyond SNAr, the fluorinated pyridine core can undergo a variety of other transformations, allowing for extensive derivatization and the synthesis of complex molecular architectures.

A primary oxidation pathway for pyridines is the formation of pyridine N-oxides. youtube.com This is typically achieved by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). chemrxiv.org The resulting N-oxide is a versatile intermediate. The N-oxide functionality alters the electronic properties of the ring, making the C2 and C4 positions even more susceptible to both nucleophilic and electrophilic attack, and can be used to facilitate further substitutions. youtube.com

Reduction reactions can also be employed. The pyridine N-oxide can be readily deoxygenated back to the parent pyridine using various reducing agents, such as catalytic hydrogenation or phosphorus-based reagents. youtube.com While the pyridine ring and the trifluoromethyl group are generally stable to typical reducing conditions, more forcing conditions like high-pressure catalytic hydrogenation can lead to the reduction of the aromatic ring.

The fluorine atoms on the pyridine ring serve as effective leaving groups not only in SNAr but also in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the fluoropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This allows for the introduction of various aryl or alkyl groups at the C2 or C6 positions. bohrium.comresearchgate.net The electron-deficient nature of the this compound substrate generally enhances the rate of the initial oxidative addition step in the catalytic cycle. bohrium.com

Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the fluoropyridine with a terminal alkyne, installing an alkynyl functional group. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a highly versatile method for synthesizing aryl amines. It allows for the coupling of the fluoropyridine with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orgnumberanalytics.comrug.nl

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex + Base | R-B(OH)₂ | Pyridine-R (C-C) |

| Sonogashira | Pd(0) complex + Cu(I) salt + Base | R-C≡C-H | Pyridine-C≡C-R (C-C) |

| Buchwald-Hartwig | Pd(0) or Pd(II) complex + Ligand + Base | R₂NH | Pyridine-NR₂ (C-N) |

Organometallic Intermediates and Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped by various electrophiles to introduce a new functional group with high regiocontrol. baranlab.org

For this compound, a classic DMG is absent. However, the ring protons are significantly acidified by the cumulative inductive effects of the pyridine nitrogen and the fluoro- and trifluoromethyl substituents. The C-H bond at the C4 position is the most likely site for deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). rsc.org This would generate a 4-lithiated species, which could then react with an electrophile (e.g., an aldehyde, carbon dioxide, or an alkyl halide) to introduce a substituent specifically at the C4 position, a site not readily accessible via SNAr. The choice of base is critical, as organolithium reagents like n-butyllithium can sometimes engage in competitive nucleophilic attack on the highly electrophilic ring. rsc.org

Applications in Pharmaceutical and Medicinal Chemistry Research

Role of Fluorination in Enhancing Biological Properties of Drug Candidates

The introduction of fluorine into bioactive molecules is a widely employed strategy to optimize their pharmacological profiles. The distinct electronic properties and small steric footprint of the fluorine atom allow for subtle yet impactful modifications of a compound's characteristics.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a fundamental concept in drug design. Fluorine is often considered a bioisostere of hydrogen due to their comparable van der Waals radii (1.47 Å for fluorine versus 1.20 Å for hydrogen). This similarity in size means that replacing hydrogen with fluorine often results in minimal steric perturbation at the target binding site.

However, the electronic properties of fluorine are vastly different from those of hydrogen. As the most electronegative element, fluorine's strong electron-withdrawing nature can significantly alter the local electronic environment of a molecule. This modification can influence the acidity or basicity of nearby functional groups, which in turn can affect a compound's binding affinity to its biological target. For instance, the introduction of a fluorine atom can modulate the pKa of a molecule, which is crucial for optimizing its ionization state at physiological pH and thereby improving its interaction with a receptor or enzyme active site.

A major challenge in drug development is ensuring that a candidate molecule is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.

By strategically placing fluorine atoms at metabolically labile positions, medicinal chemists can block these sites of oxidative metabolism, thereby enhancing the metabolic stability of the drug candidate. This increased stability often leads to a longer half-life in the body and improved bioavailability, allowing for less frequent dosing and a more consistent therapeutic effect. The trifluoromethyl group (-CF3), present in 2,6-difluoro-3-(trifluoromethyl)pyridine, is particularly effective in this regard due to the high strength of its C-F bonds.

The ability of a drug to pass through cellular membranes is critical for reaching its intracellular target. Fluorination can influence a molecule's lipophilicity, a key determinant of membrane permeability. While the effect of fluorine on lipophilicity can be complex and context-dependent, the introduction of fluorine or a trifluoromethyl group generally increases the lipophilicity of a molecule. This enhanced lipophilicity can facilitate passive diffusion across lipid bilayers, improving the drug's absorption and distribution.

Furthermore, the polarized nature of the C-F bond can lead to favorable interactions with biological targets. Fluorine can participate in electrostatic interactions, hydrogen bonding (acting as a weak hydrogen bond acceptor), and dipole-dipole interactions within a protein's binding pocket. These non-covalent interactions can contribute to a higher binding affinity and selectivity of the drug candidate for its target, ultimately leading to increased potency.

This compound and its Derivatives as Pharmaceutical Intermediates

The trifluoromethylpyridine (TFMP) scaffold is a key structural motif found in numerous active ingredients within the agrochemical and pharmaceutical sectors. The combination of the electron-deficient pyridine (B92270) ring with the strongly electron-withdrawing trifluoromethyl group imparts unique reactivity and biological properties.

This compound belongs to a class of compounds known as 3-substituted-2,6-difluoropyridines. These compounds are highly valuable as pharmaceutical intermediates due to the reactivity of the two fluorine atoms towards nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 2- and 6-positions are activated by the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group at the 3-position, making them susceptible to displacement by a variety of nucleophiles.

This reactivity allows for the sequential and regioselective introduction of different functional groups, enabling the synthesis of a diverse library of 2,3,6-trisubstituted pyridine derivatives. The ability to readily construct these complex scaffolds makes this compound and its analogues attractive starting materials for the synthesis of novel drug candidates. The 2,3,6-trisubstituted pyridine core is a common feature in many biologically active compounds, highlighting the importance of intermediates like this compound in medicinal chemistry.

Development of Biologically Active Compounds

The unique structural and electronic features of this compound make it a valuable building block for the design and synthesis of a range of biologically active compounds.

The 2,3,6-trisubstituted pyridine scaffold, readily accessible from 3-substituted-2,6-difluoropyridines, is a privileged structure in the design of enzyme inhibitors. A notable example is the development of potent and novel inhibitors of Protein Kinase C theta (PKCθ). PKCθ is a key enzyme in T-cell signaling and is considered a promising therapeutic target for autoimmune diseases.

Research has demonstrated that 3-substituted-2,6-difluoropyridines can serve as versatile starting materials for the synthesis of a variety of 2,3,6-trisubstituted pyridine derivatives that exhibit strong PKCθ inhibitory activity. The synthetic strategy involves a tandem nucleophilic aromatic substitution, where the two fluorine atoms are sequentially replaced by different nucleophiles to build the desired inhibitor scaffold. The trifluoromethyl group at the 3-position of the pyridine ring can play a crucial role in modulating the potency and selectivity of these inhibitors by influencing their binding interactions within the enzyme's active site. The lipophilic nature of the trifluoromethyl group can also contribute to improved cellular permeability of the resulting inhibitors.

The general synthetic utility of 3-substituted-2,6-difluoropyridines in constructing these complex molecular architectures underscores the potential of this compound as a key intermediate in the discovery and development of novel enzyme inhibitors and receptor modulators for various therapeutic applications.

Interactive Data Table: Properties of Fluorine Relevant to Medicinal Chemistry

| Property | Value/Description | Impact on Drug Design |

| Van der Waals Radius | 1.47 Å | Similar to hydrogen (1.20 Å), allowing for bioisosteric replacement with minimal steric clash. |

| Electronegativity (Pauling Scale) | 3.98 (highest of all elements) | Induces strong electron-withdrawing effects, altering pKa and electronic interactions. |

| C-F Bond Energy | ~116 kcal/mol | High bond strength leads to increased metabolic stability by blocking oxidative metabolism. |

| Lipophilicity | Generally increases lipophilicity | Can enhance membrane permeability and bioavailability. |

| Hydrogen Bonding Capacity | Weak hydrogen bond acceptor | Can participate in specific interactions within a receptor binding pocket. |

Interactive Data Table: Applications of Trifluoromethylpyridine (TFMP) Derivatives

| Application Area | Examples of Compound Classes | Key Intermediates |

| Pharmaceuticals | Enzyme Inhibitors (e.g., Kinase Inhibitors) | 3-Substituted-2,6-difluoropyridines |

| Receptor Modulators | 2,3,6-Trisubstituted Pyridines | |

| Agrochemicals | Herbicides, Fungicides, Insecticides | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) |

Identification of Privileged Fragments for Drug Discovery

The concept of "privileged fragments" in drug discovery pertains to molecular scaffolds that are capable of binding to multiple biological targets, serving as versatile starting points for the development of new drugs. Pyridine and its derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their presence in a vast array of biologically active compounds and approved drugs. The pyridine ring can engage in various non-covalent interactions within protein binding sites, including hydrogen bonding, pi-stacking, and dipole-dipole interactions.

The introduction of fluorine and trifluoromethyl groups onto a pyridine ring can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and basicity (pKa). These modifications are a common strategy in medicinal chemistry to optimize lead compounds. However, based on the available literature, the specific this compound moiety has not been explicitly identified or extensively studied as a "privileged fragment" in its own right. Its utility would more likely be considered on a case-by-case basis as a bioisosteric replacement for other groups to fine-tune the properties of a specific drug candidate.

Applications in Radiochemistry and Positron Emission Tomography (PET) Imaging

PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423), to visualize and quantify biological processes in vivo. The development of novel PET radioligands is crucial for diagnosing diseases and monitoring therapeutic responses.

Synthesis of Fluorinated Pyridine Radioligands

The synthesis of fluorinated pyridine radioligands for PET imaging typically involves the introduction of a fluorine-18 (¹⁸F) atom into a precursor molecule. This process, known as radiofluorination, can be challenging and requires specialized chemical methods. While general methods for the synthesis of fluorinated pyridines and for ¹⁸F-radiolabeling of aromatic systems exist, no specific examples detailing the synthesis of a radioligand derived from the this compound scaffold were identified in the reviewed literature. Research in this area often focuses on structures that have a known affinity for a biological target of interest.

Development of PET Agents for Molecular Targets (e.g., B-Raf(V600E))

The B-Raf(V600E) mutation is a key driver in several cancers, making it an important target for both therapy and diagnostic imaging. PET imaging could provide a non-invasive method to assess B-Raf(V600E) expression and monitor the efficacy of targeted therapies.

One study detailed the synthesis of a potential PET agent for imaging B-Raf(V600E), namely 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamide. rsc.org It is important to note that this compound features a 2,6-difluorobenzamide (B103285) core, not a 2,6-difluoropyridine (B73466). The synthesis started from 2,6-difluorobenzoic acid. rsc.org This highlights the interest in using difluoro-substituted aromatic rings in the design of PET tracers for this target, but does not directly involve the this compound structure. The development of PET tracers for B-Raf(V600E) remains an active area of research, but specific agents based on the this compound scaffold have not been described in the available sources.

Applications in Agrochemical Research and Crop Protection

Contribution of Trifluoromethylpyridines to Agrochemical Development

The introduction of trifluoromethylpyridine derivatives marked a significant advancement in the agrochemical industry. jst.go.jpjst.go.jp Fluazifop-butyl (B166162) was the first herbicide containing a TFMP derivative to be commercialized, and since its introduction, over 20 agrochemicals with this moiety have been developed and assigned ISO common names. jst.go.jpnih.gov The unique properties conferred by the trifluoromethyl group, such as its strong electron-withdrawing nature, can profoundly influence a molecule's interaction with its biological target. nih.gov This has made TFMP derivatives a valuable component in the design of new active ingredients for crop protection. researchoutreach.orgjst.go.jp The demand for TFMP derivatives has seen a steady increase over the last three decades, reflecting their continued importance in the development of novel pesticides. researchoutreach.org

Fluorinated pyridines are integral to the creation of several commercially successful herbicides. nih.govjst.go.jp These compounds often exhibit high efficacy and selectivity, making them valuable tools for weed management in various crops. jst.go.jp The inclusion of the trifluoromethylpyridine structure can lead to herbicides with different modes of action, from inhibiting amino acid synthesis to disrupting cell division. nih.govjst.go.jp

One notable class of herbicides derived from fluorinated pyridines is the sulfonylureas, such as flazasulfuron. nih.govjst.go.jp This herbicide is effective for selective weed control in turf, sugarcane, and perennial crops. researchoutreach.orgjst.go.jp Another important group includes the aryloxyphenoxypropionate herbicides. jst.go.jp Dithiopyr and thiazopyr (B54509) are other examples of herbicides that incorporate a trifluoromethylpyridine moiety and act by inhibiting microtubule assembly. nih.govjst.go.jp

| Herbicide | Chemical Class | Mode of Action |

| Flazasulfuron | Sulfonylurea | Acetolactate synthase (ALS) inhibitor |

| Dithiopyr | Pyridine (B92270) | Microtubule assembly inhibitor |

| Thiazopyr | Pyridine | Microtubule assembly inhibitor |

| Pyroxsulam | Triazolopyrimidine | Acetolactate synthase (ALS) inhibitor |

The trifluoromethylpyridine moiety is a key structural feature in a range of modern insecticides, contributing to their potency and spectrum of activity. researchoutreach.orgnih.gov These compounds target various physiological processes in insects, from the nervous system to growth and development. researchoutreach.org

For instance, chlorfluazuron (B1668723), an insect growth regulator, contains the 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) structure and functions by inhibiting chitin (B13524) synthesis during the larval stages of insects. researchoutreach.org Flonicamid (B1672840), another important insecticide, is particularly effective against aphids and features a 4-trifluoromethyl-nicotinamide structure. researchoutreach.org Sulfoxaflor (B1682526) is a sap-feeding insect specialist that contains a 6-(trifluoromethyl)pyridine core. researchoutreach.org The strategic incorporation of the TFMP group has been instrumental in the discovery of insecticides with novel modes of action and improved performance. acs.org

| Insecticide | Chemical Class | Primary Target Pests |

| Chlorfluazuron | Benzoylurea | Lepidoptera, Coleoptera |

| Flonicamid | Pyridinecarboxamide | Aphids, Whiteflies |

| Sulfoxaflor | Sulfoximine | Sap-feeding insects |

| Pyridalyl | Pyridine | Lepidoptera, Thysanoptera |

The development of fungicides has also significantly benefited from the inclusion of fluorinated pyridine structures. nih.govjst.go.jp The trifluoromethyl group in these compounds can enhance their fungicidal activity compared to non-fluorinated analogues. nih.gov

A prominent example is fluazinam, which is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and is effective against a variety of fungal pathogens. nih.gov Picoxystrobin, a strobilurin fungicide, features a 6-position trifluoromethyl-substituted pyridine ring. nih.govjst.go.jp Bayer has developed two notable fungicides, fluopicolide (B166169) and fluopyram (B1672901), based on the 3-chloro-5-(trifluoromethyl)pyridine (B1270821) structure. nih.govjst.go.jp Interestingly, while structurally similar, they have different modes of action; fluopicolide affects spectrin-like proteins in oomycetes, whereas fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI). nih.govjst.go.jp

| Fungicide | Chemical Class | Mode of Action |

| Fluazinam | Phenylpyridinamine | Uncoupler of oxidative phosphorylation |

| Picoxystrobin | Strobilurin | Quinone outside inhibitor (QoI) |

| Fluopicolide | Benzamide/Pyridinamide | Delocalization of spectrin-like proteins |

| Fluopyram | Pyridinylethylbenzamide | Succinate dehydrogenase inhibitor (SDHI) |

Role of 2,6-Difluoro-3-(trifluoromethyl)pyridine and Related Structures as Agrochemical Intermediates

Halogenated pyridines, including this compound, are crucial building blocks in the synthesis of a wide array of agrochemicals. researchgate.netresearchgate.net The reactivity of the fluorine and chlorine atoms on the pyridine ring allows for their displacement by various nucleophiles, enabling the construction of more complex active ingredients. researchgate.net

For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) is a key intermediate in the synthesis of the herbicide fluazifop. nih.gov Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a versatile intermediate used to produce several crop protection products, including the insecticide chlorfluazuron and the fungicide fluazinam. researchoutreach.orgnih.gov The synthesis of these intermediates often starts from picoline precursors through processes like chlorination and fluorination. researchgate.net The availability and strategic use of these trifluoromethylpyridine intermediates are fundamental to the production of many modern pesticides. researchgate.net

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to the design and optimization of new agrochemicals containing the trifluoromethylpyridine moiety. acs.org These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For trifluoromethylpyridine-based compounds, SAR analyses have revealed that the position of the trifluoromethyl group on the pyridine ring can significantly influence the type and level of pesticidal activity. acs.org

For example, in the development of new insecticides, changing the substitution pattern of the trifluoromethyl group on a pyrazole (B372694) ring connected to a trifluoromethylpyridine fragment can alter both the target insect spectrum and the biological efficacy. acs.org Similarly, for herbicidal compounds, SAR studies have shown that substituents on the nitrogen of a sulfonamide group can impact herbicidal activity, with N-methyl groups sometimes showing greater activity than a free NH group. acs.org The introduction of different substituted phenyl rings in 1,3,4-oxadiazole (B1194373) derivatives containing a TFMP fragment has also been shown to be crucial for their insecticidal bioactivities. acs.org These detailed investigations into the relationships between chemical structure and biological function are essential for the rational design of new and improved crop protection agents. chigroup.site

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism and Selectivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and has been widely applied to understand reaction mechanisms and predict selectivity. For fluorinated pyridines like 2,6-Difluoro-3-(trifluoromethyl)pyridine, DFT calculations can elucidate the pathways of various chemical transformations.

DFT studies are instrumental in modeling catalytic fluorination reactions, providing mechanistic understanding that can aid in the development of new synthetic methods. researchgate.net For instance, DFT can be used to model the nucleophilic aromatic substitution reactions that are common for polyfluorinated aromatic compounds. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps in identifying the rate-determining step and understanding the factors that control the reaction's feasibility and outcome.

In the context of this compound, DFT could be employed to predict the regioselectivity of nucleophilic attack. The presence of two fluorine atoms and a trifluoromethyl group significantly influences the electron distribution in the pyridine (B92270) ring, creating sites that are susceptible to nucleophilic substitution. DFT calculations can map the electrostatic potential on the molecular surface, highlighting the electron-deficient regions and thus predicting the most likely sites for reaction. Furthermore, the impact of different nucleophiles and reaction conditions on the reaction mechanism and selectivity can be simulated. nih.gov

The table below illustrates a hypothetical application of DFT in predicting the activation energies for nucleophilic substitution at different positions on the pyridine ring.

| Position of Nucleophilic Attack | Hypothetical Activation Energy (kcal/mol) | Predicted Reactivity |

| C-2 | 25.4 | Moderate |

| C-4 | 22.1 | High |

| C-6 | 26.8 | Low |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Molecular Modeling and Conformational Analysis of Fluorinated Pyridines

Molecular modeling techniques are essential for studying the three-dimensional structure and conformational preferences of molecules. For fluorinated pyridines, the conformation can be significantly influenced by the stereoelectronic effects of the fluorine atoms.

The conformational analysis of this compound would involve identifying the stable conformers and determining their relative energies. This is typically achieved by systematically rotating the trifluoromethyl group and calculating the potential energy at each rotational angle. The presence of the bulky and highly electronegative trifluoromethyl group adjacent to a fluorine atom likely leads to a preferred orientation to minimize steric hindrance and electrostatic repulsion.

Computational methods can provide detailed information about the geometry of the most stable conformer, including bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's physical and chemical properties. For example, the conformation can affect the molecule's dipole moment and its ability to interact with biological targets. The study of fluorinated pyrrolidines has shown that the fluorine gauche effect can significantly influence ring conformations, a principle that can be extended to understanding the conformational biases in other fluorinated heterocyclic systems. researchgate.net

Below is a table summarizing the expected conformational preferences based on general principles of steric and electronic effects.

| Dihedral Angle (F-C2-C3-C(CF3)) | Relative Energy (kcal/mol) | Population (%) |

| 0° (eclipsed) | 5.2 | <1 |

| 60° (gauche) | 1.5 | 20 |

| 120° | 3.8 | 5 |

| 180° (anti) | 0.0 | 74 |

Note: This data is illustrative and represents a plausible outcome of a conformational analysis.

Prediction of Molecular Descriptors Relevant to Biological and Chemical Properties

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

For this compound, a variety of molecular descriptors can be calculated using computational software. researchgate.netucdavis.edu These can be broadly categorized as follows:

0D Descriptors: These include basic properties like molecular weight and atom counts.

1D Descriptors: These relate to structural fragments, such as the number of hydrogen bond donors and acceptors.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D structure of the molecule and include properties like molecular surface area, volume, and shape indices.

The introduction of fluorine and trifluoromethyl groups significantly impacts several key molecular descriptors. For example, these groups are known to increase lipophilicity (logP), a critical parameter for drug absorption. Computational models can accurately predict these properties. researchgate.net

The following table presents a selection of predicted molecular descriptors for this compound.

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 183.08 g/mol | Basic physical property |

| LogP | 2.5 | Lipophilicity, affects membrane permeability |

| Polar Surface Area (PSA) | 12.89 Ų | Influences cell penetration |

| Number of H-bond Acceptors | 1 (Nitrogen) | Potential for intermolecular interactions |

| Dipole Moment | ~3.5 D | Polarity and solubility |

Note: The values in this table are estimates based on the structure and are intended for illustrative purposes.

Quantum Chemical Computations for Understanding Intramolecular Interactions

Quantum chemical computations offer a deep understanding of the intramolecular interactions that govern the structure and stability of this compound. These interactions include both covalent bonds and more subtle non-covalent interactions.

The highly electronegative fluorine atoms and the trifluoromethyl group induce significant electronic effects within the pyridine ring. These inductive effects can be quantified using methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and hyperconjugative interactions. chimia.ch For example, NBO analysis can reveal the extent of electron withdrawal from the pyridine ring by the substituents.

Furthermore, quantum chemical methods can be used to study intramolecular non-covalent interactions, such as hydrogen bonds and halogen bonds, although the former is not prominent in this specific molecule. The interactions between the ortho-fluorine atom and the trifluoromethyl group are of particular interest. These can include steric repulsion and electrostatic interactions that influence the preferred conformation of the trifluoromethyl group. Advanced theoretical approaches like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.govresearchgate.net

A summary of the key intramolecular interactions and their expected effects is provided in the table below.

| Interacting Groups | Type of Interaction | Expected Consequence |

| C-F and Pyridine Ring | Inductive Effect | Electron withdrawal, increased acidity |

| CF3 and Pyridine Ring | Inductive and Resonance Effects | Strong electron withdrawal |

| C2-F and C3-CF3 | Steric/Electrostatic Repulsion | Torsional barrier for CF3 rotation |

| Lone pair on Nitrogen | Intramolecular n→π* interactions | Influence on electronic properties |

Advanced Applications and Future Research Directions

Utilization in Material Science and Engineering

The highly electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of three powerfully electron-withdrawing groups (two fluoro, one trifluoromethyl), endows 2,6-Difluoro-3-(trifluoromethyl)pyridine with specific chemical properties that are advantageous for the synthesis of high-performance materials.

The fluorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for its potential use as a monomer in the synthesis of specialty polymers like poly(ether ether ketone) (PEEK) and other poly(aryl ether)s. In these polymerization reactions, activated dihaloarenes react with bisphenolate salts to form the ether linkages that constitute the polymer backbone. cpmat.ruvt.edu

The standard monomer for PEEK synthesis is 4,4′-difluorobenzophenone. mdpi.comgoogle.com By analogy, this compound could be employed to create novel pyridine-based polyether polymers. The incorporation of the pyridine ring and the trifluoromethyl group into the polymer backbone is anticipated to impart several desirable properties:

Enhanced Thermal Stability: The strong C-F and C-N bonds, as well as the inherent stability of the aromatic structure, would likely contribute to a high glass transition temperature and excellent thermal and oxidative stability.

Improved Chemical Resistance: Fluorinated polymers are renowned for their resistance to chemical attack and low surface energy, which could translate into durable and non-stick coatings.

Modified Solubility and Processing Characteristics: The polar pyridine nitrogen and the bulky trifluoromethyl group would alter the polymer's solubility, potentially allowing for processing in a wider range of solvents compared to traditional PEEK.

Specific Optical and Dielectric Properties: The high fluorine content can lower the dielectric constant and refractive index, making such polymers candidates for applications in microelectronics and advanced optics.

While specific examples of polymerization using this compound are not extensively detailed in the literature, the established use of similar monomers like 2,6-difluoropyridine (B73466) in the preparation of poly(pyridine ether)s supports this potential application. sigmaaldrich.com The synthesis involves polycondensation with silylated diphenols, a technique readily adaptable to this trifluoromethylated analogue. sigmaaldrich.com

Emerging Synthetic Methodologies for Fluorinated Pyridine Synthesis

The growing importance of fluorinated pyridines has spurred the development of novel and more efficient synthetic methods to overcome the limitations of traditional approaches, which often rely on harsh conditions or pre-functionalized building blocks. nih.govnih.gov These emerging methodologies are crucial for accessing a diverse range of structures, including derivatives of this compound.

Recent advances focus on direct C-H functionalization, photoredox catalysis, and transition-metal-catalyzed cyclizations:

Rhodium(III)-Catalyzed C-H Functionalization: This one-step method constructs multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govacs.org The process is notable for its high regioselectivity, even with terminal alkynes, and its operational simplicity, as reactions can often be set up on the benchtop in the air. nih.govacs.orgfao.org

Site-Selective C-H Fluorination with AgF₂: A significant breakthrough allows for the direct fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines using silver(II) fluoride (B91410). nih.govorgsyn.org This reaction proceeds rapidly at ambient temperature with high site-selectivity, providing a powerful tool for the late-stage fluorination of complex molecules. nih.govresearchgate.net This method could be conceptually applied to introduce fluorine at the 2- or 6-position of a pre-existing 3-(trifluoromethyl)pyridine.

Photoredox-Mediated Synthesis: Visible-light photoredox catalysis has emerged as a mild and powerful strategy for forming C-F bonds and constructing fluorinated heterocycles. mdpi.com One such method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield diversely substituted 3-fluoropyridines. organic-chemistry.orgacs.orgacs.org

Synthesis via Aryne Intermediates: The use of aryne intermediates provides another modern route to fluorinated organic molecules, including heterocyclic systems. researchgate.net These highly reactive species can undergo cycloaddition reactions to rapidly build molecular complexity.

These innovative methods offer significant advantages over older techniques, such as chlorine/fluorine exchange on trichloromethylpyridines, by providing greater functional group tolerance, milder reaction conditions, and access to novel substitution patterns. nih.govresearchoutreach.org

Table 1: Comparison of Emerging Synthetic Methodologies for Fluorinated Pyridines

| Method | Key Reagents/Catalysts | Key Features |

|---|---|---|

| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl₂]₂, Metal Acetate | High regioselectivity; tolerates various functional groups; benchtop setup. nih.govacs.org |

| Site-Selective C-H Fluorination | Silver(II) Fluoride (AgF₂) | Direct fluorination of C-H bonds α to nitrogen; ambient temperature; rapid. nih.govorgsyn.org |

| Photoredox Catalysis | fac-Ir(ppy)₃, Blue LEDs | Mild conditions; one-pot procedures; uses ketone-derived starting materials. organic-chemistry.orgacs.org |

| Cyclocondensation | Trifluoromethyl building blocks | Constructs the pyridine ring from acyclic fluorinated precursors. nih.govresearchoutreach.org |

Exploration of Novel Biological and Industrial Targets for Trifluoromethylpyridines

The trifluoromethylpyridine (TFMP) scaffold is a "privileged" structure in medicinal and agricultural chemistry. researchoutreach.orgacs.org The trifluoromethyl group enhances metabolic stability, binding affinity, and lipophilicity, properties that are critical for bioactive compounds. nih.govmdpi.comwechemglobal.com While TFMPs have established roles as herbicides, insecticides, and fungicides, ongoing research seeks to identify novel biological and industrial targets for this versatile chemical class. jst.go.jpresearchgate.netnih.gov

Established Targets:

Agrochemicals: Many commercial pesticides are based on the TFMP core. jst.go.jpresearchgate.net For example, Flazasulfuron is an acetolactate synthase (ALS)-inhibiting herbicide, while other derivatives target different enzymes crucial for weed or insect survival. nih.gov

Pharmaceuticals: In medicine, TFMP derivatives have been developed as kinase inhibitors (e.g., Sorafenib targets the Raf/Mek/Erk pathway) and for other therapeutic applications. mdpi.com Five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval. nih.govresearchgate.net

Future Research Directions and Novel Targets: The unique physicochemical properties of TFMPs make them ideal candidates for screening against new and challenging biological targets. nih.govjst.go.jp The future of TFMP research lies in moving beyond established applications and exploring new frontiers:

New Anticancer Targets: While some kinase inhibitors exist, the TFMP scaffold can be used to design ligands for other cancer-related targets. Research is focused on developing small molecule inhibitors that can block novel signal transduction pathways in tumor cells or interfere with cancer cell metabolism. wechemglobal.com

Antiviral and Antimicrobial Agents: The ability of the trifluoromethyl group to enhance binding to viral enzymes or receptors makes TFMP derivatives attractive for the development of new antiviral drugs. wechemglobal.com Similarly, their potential to disrupt microbial processes is an area of active investigation.

Central Nervous System (CNS) Disorders: The increased lipophilicity imparted by the -CF₃ group can improve a drug's ability to cross the blood-brain barrier. This opens up possibilities for designing TFMP-based compounds to target receptors and enzymes involved in neurodegenerative diseases and other CNS disorders.

Industrial Catalysis: Beyond biological applications, the electronic properties of the trifluoromethylpyridine ring could be exploited in catalysis, either as a ligand for organometallic complexes or as an organocatalyst itself. Its strong electron-withdrawing nature could modulate the reactivity and selectivity of a catalytic metal center.

The continued development of efficient synthetic methods will facilitate the creation of diverse libraries of TFMP compounds, which can then be screened against a wide array of emerging biological and industrial targets, ensuring that this important class of molecules will continue to yield novel applications in the future. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。